molecular formula C15H17FN4O B2727492 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1795444-85-7

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2727492
CAS No.: 1795444-85-7
M. Wt: 288.326
InChI Key: XQVUTLKXZRBDKE-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C15H17FN4O and its molecular weight is 288.326. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds involves a click chemistry approach, a technique that allows for the efficient and selective formation of compounds through the cycloaddition of azides and alkynes. This method has been utilized to synthesize derivatives with potential biological applications, characterized using techniques like IR, NMR, MS, and XRD analysis. These studies help in confirming the structure, analyzing thermal stability, and understanding intermolecular interactions in the crystalline state through Hirshfeld surface analysis (Govindhan et al., 2017).

Biological Activities and Applications

  • Antimicrobial Activity : Novel derivatives have been synthesized and tested for their antimicrobial efficacy. Such studies are crucial in identifying new therapeutic agents against resistant microbial strains (Nagamani et al., 2018).
  • Anticancer Studies : The compound and its derivatives have shown promise in anticancer studies, indicating potential as therapeutic agents. Molecular docking studies further elucidate their interactions with target proteins, providing insights into their mechanism of action (Muniyappan et al., 2020).
  • Fungicidal Activity : Derivatives have also displayed fungicidal properties, indicating their utility in agricultural applications to protect crops from fungal pathogens (Mao et al., 2013).

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c16-13-3-1-12(2-4-13)11-15(21)19-8-5-14(6-9-19)20-10-7-17-18-20/h1-4,7,10,14H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVUTLKXZRBDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.